molecular formula C12H12F2O2 B2968027 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid CAS No. 1216117-17-7

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Cat. No.: B2968027
CAS No.: 1216117-17-7
M. Wt: 226.223
InChI Key: IVCQMJNKNPBJPU-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7) is a high-value small molecule with a molecular formula of C12H12F2O2 and a molecular weight of 226.22 g/mol . Its structure incorporates both a cyclopropyl group and a 3,4-difluorophenyl moiety, a combination that is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis and development of novel bioactive compounds . The specific stereoelectronic properties conferred by the difluorophenyl ring make this compound a particularly useful building block in drug discovery efforts, especially for creating protease inhibitors or modulators of protein-protein interactions. This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers can order this compound in various quantities, with standard packaging available from 50 mg to 10 g, and a typical purity of 95% . For safe handling, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCQMJNKNPBJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216117-17-7
Record name 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 3,4-difluorobenzene.

    Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-difluorobenzene to form 3-cyclopropyl-3-(3,4-difluorophenyl)propane.

    Oxidation: The intermediate 3-cyclopropyl-3-(3,4-difluorophenyl)propane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and difluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic Acid (CAS 1017356-42-1)
  • Structural Difference : Methoxy (-OCH₃) groups at the 3,4-positions of the phenyl ring instead of fluorine atoms.
  • Impact : Methoxy groups are electron-donating, increasing the electron density of the aromatic ring, which may alter reactivity and interactions with enzymes or receptors. This contrasts with the electron-withdrawing fluorine atoms in the difluorophenyl analogue, which could enhance acidity (pKa reduction) and improve membrane permeability .
3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)
  • Impact : The hydroxyl groups enable radical scavenging via hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms, as demonstrated in antioxidant assays . The absence of fluorine or cyclopropyl groups reduces metabolic stability but increases polarity.
  • Applications : Primarily investigated for antioxidant and anti-inflammatory properties .

Backbone and Cycloalkyl Modifications

3-(3,3-Difluorocyclobutyl)propanoic Acid (CAS 1581734-87-3)
  • Structural Difference : A difluorocyclobutyl group replaces the cyclopropyl and difluorophenyl moieties.
  • The geminal difluorination may further stabilize the compound against oxidation .
  • Applications : Fluorinated cycloalkyl groups are often used to optimize pharmacokinetic profiles in CNS drugs .
α-(4-Isobutylphenyl)propanoic Acid (Ibuprofen)
  • Impact : The isobutyl group enhances lipophilicity, contributing to ibuprofen’s COX-1/2 inhibition. The absence of fluorine or cyclopropyl groups may reduce target selectivity compared to the difluorophenyl analogue .

Functional Group Positioning

Caffeic Acid Phenethyl Ester (CAPE) Analogues
  • Structural Difference: A propenoic acid backbone (C=C double bond) instead of a fully saturated propanoic acid chain.
  • Impact: The conjugated double bond in CAPE enhances antioxidant activity by stabilizing radical intermediates. Hydrogenation to 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) reduces this effect but improves metabolic stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Phenyl Ring) Cycloalkyl Group Backbone Key Properties/Applications
3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid 3,4-difluoro Cyclopropyl Propanoic acid Potential CNS/anti-inflammatory activity; enhanced metabolic stability
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic acid 3,4-dimethoxy Cyclopropyl Propanoic acid Likely anti-inflammatory; higher electron density
3-(3,4-Dihydroxyphenyl)propanoic acid 3,4-dihydroxy None Propanoic acid Antioxidant; radical scavenging
3-(3,3-Difluorocyclobutyl)propanoic acid None Difluorocyclobutyl Propanoic acid Improved stability; CNS drug candidate
Ibuprofen 4-isobutyl None Propanoic acid COX inhibition; anti-inflammatory

Biological Activity

3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C12H12F2O2C_{12}H_{12}F_2O_2, with a molecular weight of approximately 226.22 g/mol. The compound features a cyclopropyl group and a 3,4-difluorophenyl substituent attached to a propanoic acid backbone. These structural elements contribute to its unique reactivity and binding properties, making it an interesting candidate for pharmacological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Case Study 1: Antimicrobial Activity

In a preliminary investigation of its antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on certain pathogens, suggesting potential applications in treating infections.

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with the cystic fibrosis transmembrane conductance regulator (CFTR) revealed that it could act as a modulator of CFTR activity. The study employed molecular docking techniques to predict binding affinities and demonstrated that this compound might enhance CFTR function .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameUnique FeaturesBiological Activity
3-Cyclopropyl-3-(4-chloro-3-methylphenyl)propanoic acidContains a chlorine substituentModerate antimicrobial activity
3-Cyclopropyl-3-(4-bromo-3-methylphenyl)propanoic acidBromine offers distinct reactivity patternsLimited biological data available
3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acidMethoxy group alters solubilityNot extensively studied

Uniqueness : The presence of fluorine in this compound imparts unique electronic properties that enhance its reactivity and binding affinity compared to its chloro, bromo, and methoxy analogs. This makes it particularly suitable for applications in medicinal chemistry where such properties are advantageous.

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for future studies. Potential areas of exploration include:

  • Expanded Antimicrobial Testing : Further investigations into its efficacy against a broader range of pathogens.
  • Mechanistic Studies : Detailed studies to elucidate the mechanisms by which this compound interacts with biological targets.
  • Therapeutic Applications : Exploration of its potential as a lead compound in drug development for various diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches can be adapted from structurally similar compounds. The first involves β-propiolactone and 3,4-difluorophenol, yielding ~49% under mild acidic conditions. The second employs acrylonitrile and 3,4-difluorophenol via nucleophilic substitution, achieving ~72% yield in basic media (e.g., KOH/EtOH). Key factors include temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for improved efficiency). Yield discrepancies may arise from competing side reactions (e.g., hydrolysis of intermediates), necessitating purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropyl ring protons (δ 0.5–1.5 ppm) and aromatic fluorinated regions (δ 6.8–7.5 ppm). ¹⁹F NMR confirms substitution patterns on the phenyl ring.
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular mass and purity.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding motifs (e.g., dimerization via carboxylic acid O–H⋯O interactions) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Cell-based assays : Use GPR40-transfected HEK293 cells (luciferase reporter) to assess receptor agonism/antagonism, with fasiglifam as a positive control.
  • Enzymatic stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify phase I metabolites via LC-MS/MS .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or biological activity be resolved?

  • Methodological Answer :

  • Yield optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF vs. THF) using design-of-experiments (DoE) approaches.
  • Biological reproducibility : Validate receptor-binding assays with orthogonal methods (e.g., SPR for binding affinity, cAMP assays for functional activity). Cross-test in GPR40 knockout models to confirm target specificity .

Q. What strategies elucidate its metabolic fate and interaction with gut microbiota?

  • Methodological Answer :

  • Metabolite profiling : Administer the compound to germ-free vs. conventional mice, collect urine/plasma, and analyze via untargeted metabolomics (LC-QTOF-MS). Key metabolites may include 3-(3,4-dihydroxyphenyl)propanoic acid (via microbial dehydroxylation) or sulfated/glucuronidated derivatives .
  • Stability studies : Expose to simulated intestinal fluid (pH 6.8, 37°C) and monitor degradation kinetics. Use stable isotopes (e.g., ¹³C-labeled compound) to trace metabolic pathways .

Q. How can receptor-ligand interactions be mechanistically studied for this compound?

  • Methodological Answer :

  • Molecular docking : Model interactions with GPR40 (PDB: 5TZY) using Schrödinger Suite. Identify key residues (e.g., Arg183, Tyr240) for hydrogen bonding or hydrophobic contacts.
  • Mutagenesis : Generate GPR40 mutants (e.g., Y240A) and compare binding via radioligand displacement assays (³H-labeled compound) .

Q. What experimental designs address low oral bioavailability or blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Prodrug synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity. Assess hydrolysis in plasma and brain homogenates.
  • BBB models : Use in vitro co-cultures (hCMEC/D3 endothelial cells with astrocytes) or in situ perfusion in rats to measure permeability (Pe) .

Q. How do structural modifications impact its antioxidant activity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl or trifluoromethyl groups). Test radical scavenging (DPPH/ABTS assays) and compare EC₅₀ values.
  • Computational analysis : Calculate bond dissociation energies (BDE) for O–H bonds using DFT (B3LYP/6-311++G**) to predict antioxidant capacity .

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